

9-PAHSA-d9 CAS number and supplier information

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Compound of Interest

Compound Name: 9-PAHSA-d9

Cat. No.: B11939835

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An In-depth Technical Guide to 9-PAHSA-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **9-PAHSA-d9**, the deuterated form of 9-palmitoyl-hydroxy-stearic acid. 9-PAHSA is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).^{[1][2]} These lipids have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the context of metabolic diseases and inflammation.^{[1][3][4]} 9-PAHSA has been shown to improve glucose tolerance, stimulate insulin secretion, and exhibit anti-inflammatory properties. The deuterated form, **9-PAHSA-d9**, serves as a valuable tool for researchers as an internal standard in quantitative mass spectrometry-based studies.

Core Data Presentation

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1809222-43-2	
Synonyms	9- [[(13,13,14,14,15,15,16,16,16-d9)palmitoyl)hydroxy]-stearic acid	
Molecular Formula	C ₃₄ H ₅₇ D ₉ O ₄	
Formula Weight	547.941 g/mol	
Purity	>99%	
Form	Liquid	
Storage Temperature	-20°C	

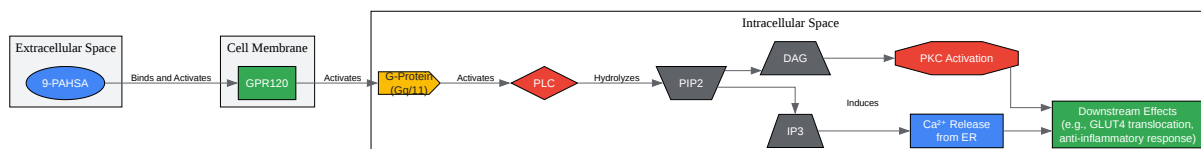
Supplier Information

Supplier	Product Number	Available Sizes
Avanti Polar Lipids	860409	500µg, Custom Packaging
Sigma-Aldrich	860409C	500µg, 1mg
MedchemExpress	HY-120657S	Inquire

Signaling Pathways and Experimental Workflows

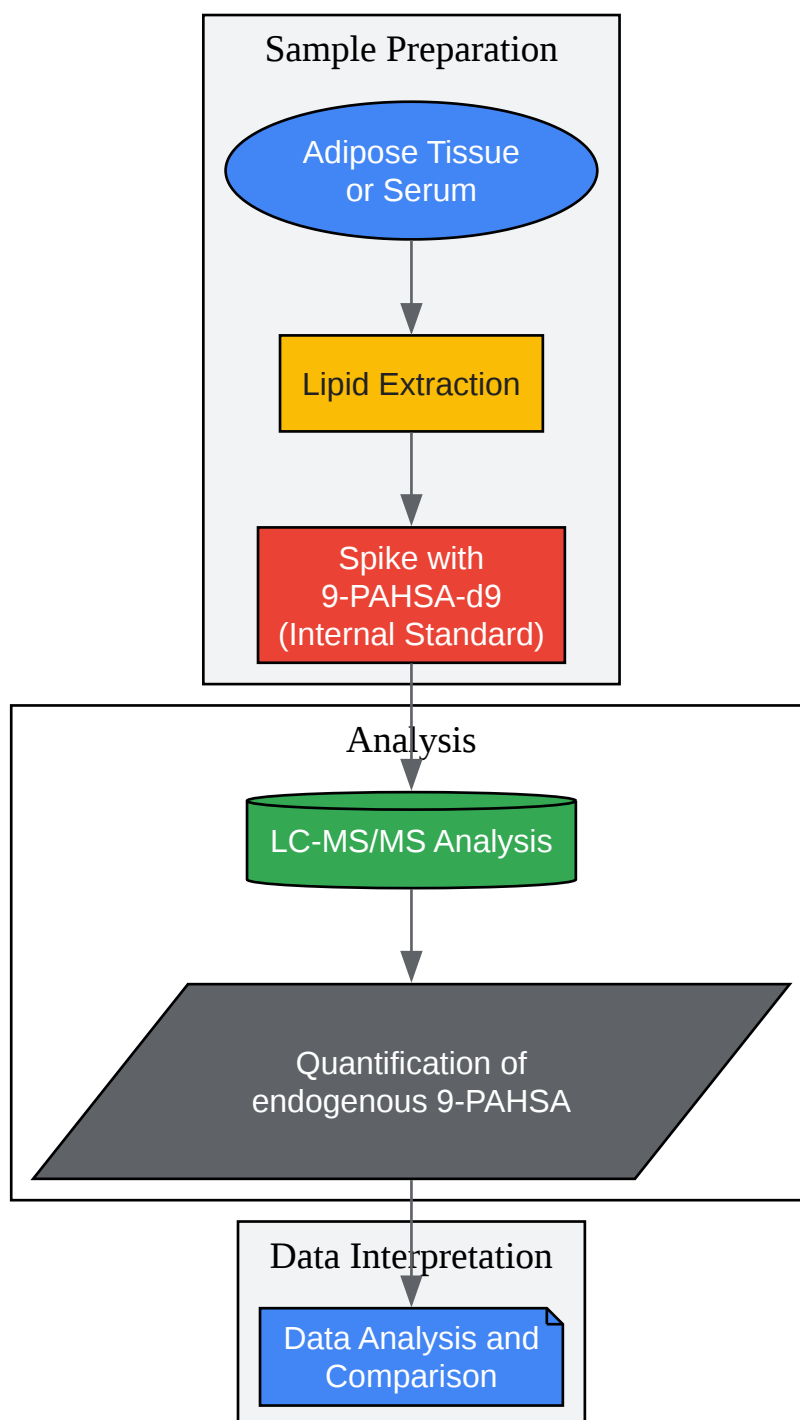
The biological effects of 9-PAHSA are mediated through various signaling pathways. One of the key mechanisms involves the activation of G-protein coupled receptors (GPCRs), particularly GPR120. In adipocytes, the activation of GPR120 by PAHSAs enhances insulin-stimulated glucose uptake.

Below are diagrams illustrating the known signaling pathway of 9-PAHSA and a typical experimental workflow for its analysis.



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Caption: Signaling pathway of 9-PAHSA via GPR120 activation.



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Caption: Experimental workflow for the quantification of 9-PAHSA.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or publication-specific, the general methodologies for studying 9-PAHSA and its deuterated analogue can be outlined based on published research.

Synthesis of 9-PAHSA Analogues

The synthesis of 9-PAHSA and its analogues can be achieved through various chemical strategies. One reported approach involves the systematic removal of carbons from either the hydroxy fatty acid or the fatty acid regions of 9-PAHSA to investigate structure-activity relationships. These synthetic analogues can then be tested for their biological activity, such as their ability to attenuate IL-6 production in cell-based assays.

In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory properties of 9-PAHSA and its analogues is to use a cell-based assay. For example, RAW 264.7 macrophage cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with the test compounds, and the levels of pro-inflammatory cytokines, such as IL-6, are measured in the cell culture supernatant, typically by ELISA.

Quantification of Endogenous 9-PAHSA

The quantification of endogenous levels of 9-PAHSA in biological samples, such as adipose tissue or serum, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involves the extraction of lipids from the biological matrix, followed by the addition of a known amount of a deuterated internal standard, such as **9-PAHSA-d9**. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response. The sample is then analyzed by LC-MS/MS, and the ratio of the signal from the endogenous analyte to the signal from the internal standard is used to determine the concentration of 9-PAHSA.

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